Cas no 401825-00-1 (1-Cyanocyclopropanecarbohydrazide)

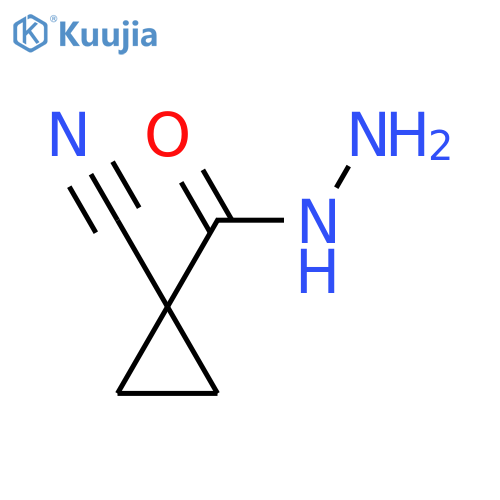

401825-00-1 structure

商品名:1-Cyanocyclopropanecarbohydrazide

1-Cyanocyclopropanecarbohydrazide 化学的及び物理的性質

名前と識別子

-

- 1-Cyanocyclopropanecarbohydrazide

- Cyclopropanecarboxylic acid, 1-cyano-, hydrazide (9CI)

- 1-???cyclopropanecarbonitrile

- AC1NEZ0B

- CTK7E9844

- cyanocyclopropanecarbohydrazide

- MolPort-004-747-058

- DTXSID10405249

- SCHEMBL16855067

- MFCD03549791

- 401825-00-1

- 1-cyanocyclopropane-1-carbohydrazide

- AKOS006346297

- J-504541

- FE-0728

-

- MDL: MFCD03549791

- インチ: InChI=1S/C5H7N3O/c6-3-5(1-2-5)4(9)8-7/h1-2,7H2,(H,8,9)

- InChIKey: NEOZWNXNSMVZNG-UHFFFAOYSA-N

- ほほえんだ: N#CC1(C(NN)=O)CC1

計算された属性

- せいみつぶんしりょう: 125.058911855g/mol

- どういたいしつりょう: 125.058911855g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 78.9Ų

1-Cyanocyclopropanecarbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB268916-500mg |

1-Cyanocyclopropanecarbohydrazide, 95%; . |

401825-00-1 | 95% | 500mg |

€315.00 | 2024-04-17 | |

| Key Organics Ltd | FE-0728-1MG |

1-cyanocyclopropanecarbohydrazide |

401825-00-1 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | FE-0728-5MG |

1-cyanocyclopropanecarbohydrazide |

401825-00-1 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| A2B Chem LLC | AF83460-5mg |

1-Cyanocyclopropanecarbohydrazide |

401825-00-1 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AF83460-10mg |

1-Cyanocyclopropanecarbohydrazide |

401825-00-1 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| Key Organics Ltd | FE-0728-0.5G |

1-cyanocyclopropanecarbohydrazide |

401825-00-1 | >95% | 0.5g |

£165.00 | 2025-02-09 | |

| Key Organics Ltd | FE-0728-10G |

1-cyanocyclopropanecarbohydrazide |

401825-00-1 | >95% | 10g |

£2112.00 | 2025-02-09 | |

| Key Organics Ltd | FE-0728-10MG |

1-cyanocyclopropanecarbohydrazide |

401825-00-1 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| abcr | AB268916-500 mg |

1-Cyanocyclopropanecarbohydrazide, 95%; . |

401825-00-1 | 95% | 500mg |

€315.00 | 2023-04-26 | |

| abcr | AB268916-1 g |

1-Cyanocyclopropanecarbohydrazide, 95%; . |

401825-00-1 | 95% | 1g |

€478.80 | 2023-04-26 |

1-Cyanocyclopropanecarbohydrazide 関連文献

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

401825-00-1 (1-Cyanocyclopropanecarbohydrazide) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:401825-00-1)1-Cyanocyclopropanecarbohydrazide

清らかである:99%/99%

はかる:5g/1g

価格 ($):767.0/256.0